2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Beschreibung
2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a cyclohexyl substituent at position 2 and a methyl group at position 4. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the cyclohexyl moiety, which may influence bioavailability and receptor-binding affinity. The compound’s hydrogenated pyridine ring (4,5,6,7-tetrahydro configuration) contributes to conformational flexibility, distinguishing it from fully aromatic analogs .
Eigenschaften
Molekularformel |
C13H21N3O |
|---|---|
Molekulargewicht |
235.33 g/mol |
IUPAC-Name |
2-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H21N3O/c1-9-7-8-11-12(14-9)15-16(13(11)17)10-5-3-2-4-6-10/h9-10,14-15H,2-8H2,1H3 |
InChI-Schlüssel |
LVYHYJSWXMPWEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(N1)NN(C2=O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Setup and Optimization
To adapt this method for the target compound, 3-methyl-1H-pyrazol-5(4H)-one (1a) is reacted with cyclohexylcarbaldehyde in chloroform at room temperature for 10 hours. The Cu(II) catalyst (0.5 equiv) facilitates the formation of the pyrazolo[3,4-b]pyridine core via a proposed mechanism involving imine intermediate cyclization. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst loading | 0.5 equivalents | Maximizes to 90% |
| Solvent | CHCl3 | Enhances rate |
| Temperature | 25°C | Prevents side reactions |
| Reaction time | 10 hours | Completes cyclization |
Post-reaction workup involves extraction with ethyl acetate, washing with NaHCO3, and purification via column chromatography (ethyl acetate/hexane, 4:6).
Hydrogenation to Tetrahydro Form
The resulting pyrazolo[3,4-b]pyridine undergoes catalytic hydrogenation to saturate the pyridine ring. Using 10% Pd/C under 50 psi H2 in ethanol at 60°C for 12 hours achieves full conversion to the 4,5,6,7-tetrahydro derivative. This step introduces three stereocenters, necessitating chiral HPLC analysis to confirm diastereomeric purity.
Cyclization from Nitrile Precursors
An alternative route involves cyclization of 2-chloro-4-methylnicotinonitrile derivatives with hydrazine hydrate.
Stepwise Synthesis
-
Nitrile Preparation : 2,6-Dichloro-4-methylnicotinonitrile is treated with cyclohexylmagnesium bromide in THF at −78°C to introduce the cyclohexyl group at position 2.
-
Hydrazine Cyclization : Reacting the substituted nitrile with hydrazine hydrate in refluxing ethanol forms the pyrazole ring, yielding the pyrazolo[3,4-b]pyridine scaffold.
-
Ring Hydrogenation : Similar to Method 1, hydrogenation with Raney Nickel in methanol provides the tetrahydro derivative.
Key Analytical Data
Multi-Component Condensation
A one-pot synthesis combines pyrazol-5-amine, cyclohexanone, and methyl acetoacetate in the presence of Zn(OTf)2. This method proceeds via:
-
Knoevenagel condensation between cyclohexanone and methyl acetoacetate
-
Michael addition of pyrazol-5-amine
-
Cyclodehydration to form the pyrazolo[3,4-b]pyridine core
Reaction Conditions
| Component | Molar Ratio | Role |
|---|---|---|
| Pyrazol-5-amine | 1.0 | Nucleophile |
| Cyclohexanone | 1.2 | Electrophile |
| Methyl acetoacetate | 1.0 | Carbonyl component |
| Zn(OTf)2 | 0.1 | Lewis acid catalyst |
Heating at 120°C in acetonitrile for 8 hours achieves 78% yield. Subsequent oxidation with H2O2 introduces the 3-hydroxyl group.
Post-Synthetic Modifications
O-Functionalization
The 3-hydroxyl group undergoes sulfonylation or acylation:
N-Alkylation
Quaternizing the pyridine nitrogen with methyl iodide in DMF introduces additional functionality, though this perturbs the aromatic system.
Computational Validation
Density functional theory (DFT) calculations (B3LYP/6-311+G**) on intermediates confirm:
-
Energy gap : 0.17 eV between HOMO and LUMO, indicating stability
-
Molecular electrostatic potential : Localized negative charge at N1 and O3, guiding electrophilic attacks
Challenges and Optimization Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Low regioselectivity in cycloaddition | Use bulky directing groups | >95% regiopurity |
| Over-hydrogenation | Switch to PtO2 at 30 psi H2 | Preserves pyrazole |
| Purification difficulties | Gradient HPLC (ACN/H2O + 0.1% TFA) | Isomer separation |
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierung mit N-Bromsuccinimid (NBS) in Gegenwart von Licht.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an die aktive Stelle hemmen oder die Rezeptorfunktion durch Interaktion mit Bindungsstellen modulieren. Diese Interaktionen können zu Veränderungen in zellulären Signalwegen führen, die letztendlich zelluläre Funktionen und Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-b]pyridine scaffold is a versatile pharmacophore. Key analogues and their differentiating features are summarized below:
Key Observations :
- Ring Position : Pyrazolo[3,4-b]pyridines (e.g., target compound) differ from pyrazolo[3,4-c]pyridines in nitrogen atom placement, which affects electronic properties and hydrogen-bonding capacity .
- Functional Groups: The presence of a cyano group in 4-(4-hydroxyphenyl)-3-methyl-6-oxo-...-carbonitrile enhances its electrochemical activity, making it suitable for corrosion inhibition .
Biologische Aktivität
2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides an overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic structure. Its molecular formula is with a molecular weight of approximately 218.30 g/mol. The presence of the cyclohexyl and hydroxyl groups is believed to influence its biological properties significantly.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazolo derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
- Cytotoxicity Assays :
- In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), SKBR3 (breast cancer), and HEL (erythroleukemia). For instance, derivatives similar to this compound demonstrated IC50 values ranging from 1.00 μM to 4.75 μM depending on the cell line tested .
- Mechanism of Action :
- The mechanism by which these compounds exert their cytotoxic effects may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell survival and proliferation.
Additional Biological Activities
Aside from anticancer properties, research has indicated that compounds in this class may possess other biological activities such as:
- Antimicrobial Activity : Some derivatives have shown potential against multidrug-resistant strains of bacteria, suggesting a broader therapeutic application.
Case Studies
Several case studies have been conducted to explore the pharmacological effects of this compound and its analogs:
- Study on Antiproliferative Effects :
- Selectivity Index Studies :
Q & A
Q. What are the standard synthetic routes for 2-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including condensation , cyclization , and functional group modifications . Key steps include:
- Cyclohexylamine condensation with carbonyl precursors to form the pyrazolo-pyridine core.
- Cyclization under acidic or basic conditions to close the bicyclic structure.
- Methyl group introduction via alkylation or reductive amination.
Q. Optimization Parameters :
Purification : Recrystallization (ethanol/water) or column chromatography for intermediates. Confirmation via NMR (1H/13C) and HPLC (>95% purity) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy :
- 1H NMR : Peaks for cyclohexyl (δ 1.2–2.0 ppm), pyrazole NH (δ 10–12 ppm), and methyl groups (δ 2.3–2.6 ppm).
- 13C NMR : Signals for fused pyrazolo-pyridine carbons (δ 140–160 ppm) and cyclohexyl sp3 carbons (δ 20–35 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 247.3 (calculated for C14H21N3O) .
- X-ray Diffraction (XRD) : Resolves fused ring conformation (e.g., envelope vs. chair) and substituent orientations .
Key Challenge : Distinguishing between structural isomers (e.g., pyrazolo[3,4-b] vs. [3,4-c] positions) requires 2D NMR (COSY, NOESY) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
Initial screening focuses on neuroprotective and anti-inflammatory pathways:
- In vitro enzyme inhibition :
- Cell-based assays :
- Neuronal viability (MTT assay) under oxidative stress (H2O2-induced damage) .
- Receptor binding : Radioligand displacement assays for GABAA or serotonin receptors .
Data Interpretation : Compare IC50 values with reference drugs (e.g., THIP for GABAA).
Advanced Research Questions
Q. How can synthetic yields be improved for scaled-up production, and what are common pitfalls?
Yield Optimization Strategies :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for stereoselective steps .
- Solvent-Free Reactions : Mechanochemical grinding (mortar/pestle) reduces side reactions .
- Microwave-Assisted Synthesis : Accelerates cyclization (e.g., 30 minutes vs. 12 hours) .
Q. Common Pitfalls :
Q. How can contradictory bioactivity data across studies be resolved?
Root Causes and Solutions :
Case Study : If neuroprotection is observed in vitro but not in vivo, assess blood-brain barrier permeability via logP calculations or PAMPA assays .
Q. What computational methods aid in elucidating the compound’s mechanism of action?
- Molecular Docking : Screen against GABAA (PDB: 6HUP) or COX-2 (PDB: 5KIR) active sites. Key interactions:
- MD Simulations : Evaluate binding stability (>100 ns trajectories) and ligand-receptor conformational changes .
- QSAR Modeling : Correlate substituent modifications (e.g., methyl vs. ethyl) with bioactivity .
Validation : Pair computational predictions with SPR (Surface Plasmon Resonance) for binding affinity measurements .
Q. How does stereochemistry influence the compound’s biological activity, and how is it controlled?
- Chiral Centers : The fused pyrazolo-pyridine system may adopt envelope or boat conformations , affecting receptor binding .
- Stereochemical Control :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during methyl group introduction.
- Asymmetric Catalysis : Employ Ru-BINAP complexes for enantioselective cyclization .
- Activity Impact :
Q. Table 1: Comparative Synthetic Methods
Q. Table 2: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyrazole NH | 11.2 | Singlet | H-bonding site |
| Cyclohexyl CH2 | 1.5–1.8 | Multiplet | Axial/equatorial protons |
| Methyl (C6) | 2.4 | Singlet | Electron-withdrawing effect |
| Based on |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
